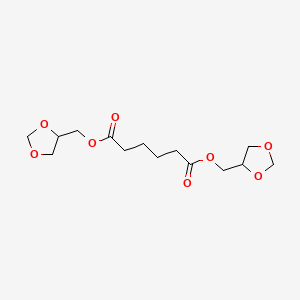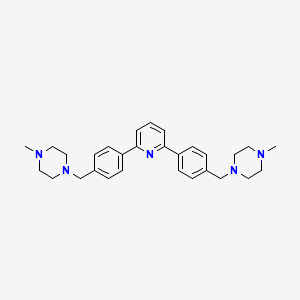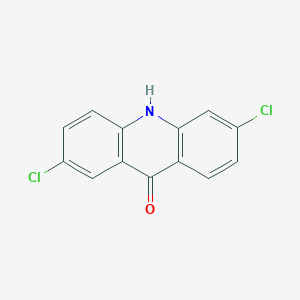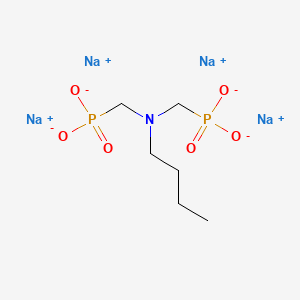
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes both sulfur and phosphorus atoms, making it a subject of interest in various fields of chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of appropriate alcohols and thiols with phosphorus pentasulfide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This involves the addition of hydrogen or removal of oxygen, often resulting in the formation of thiols or phosphines.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, thiols, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: It can be used in the study of enzyme mechanisms involving sulfur and phosphorus atoms.
作用機序
The mechanism by which 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and phosphorus atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
類似化合物との比較
Similar Compounds
- Methyl-propan-2-yloxy-sulfanylidene-sulfido-lambda5-phosphane
- 1-[(2-Methylpropyl)sulfanyl]propan-2-one
- Dihydroxyacetone phosphate dilithium salt
Uniqueness
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
特性
CAS番号 |
125643-59-6 |
|---|---|
分子式 |
C7H17O2PS2 |
分子量 |
228.3 g/mol |
IUPAC名 |
2-methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS2/c1-6(2)5-8-10(11,12)9-7(3)4/h6-7H,5H2,1-4H3,(H,11,12) |
InChIキー |
IYQRQKHKWJUYEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)COP(=S)(OC(C)C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



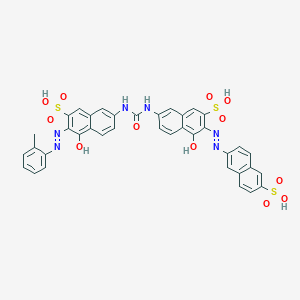
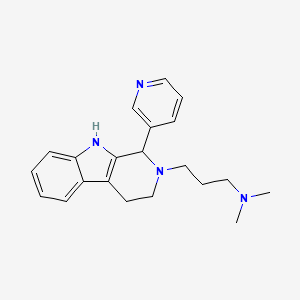
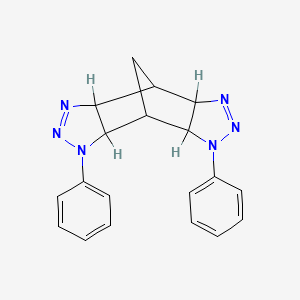

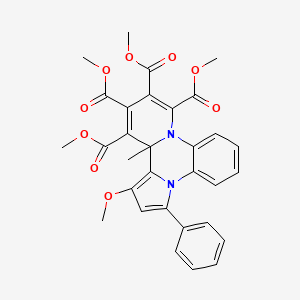
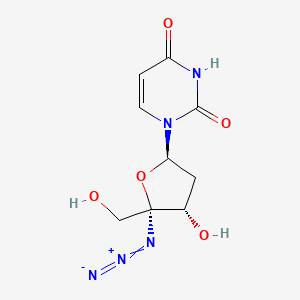
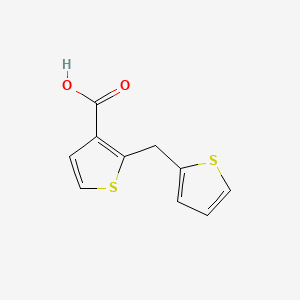
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)

